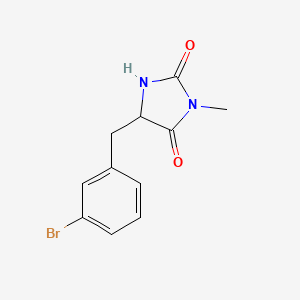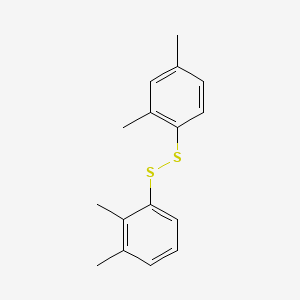
Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl is an organic compound characterized by the presence of two sulfur atoms forming a disulfide bond between two aromatic rings The compound’s structure includes two methyl groups attached to the phenyl rings at the 2,3- and 2,4- positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl typically involves the oxidation of thiols. One common method is the reaction of 2,3-dimethylbenzenethiol with 2,4-dimethylbenzenethiol in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of electron-donating methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, and peracids.
Reducing Agents: Dithiothreitol, sodium borohydride, and lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and acetonitrile.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism by which disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl exerts its effects involves the formation and cleavage of the disulfide bond. This bond can undergo redox reactions, switching between the oxidized disulfide form and the reduced thiol form. These redox reactions are crucial in various biological processes, including protein folding and stabilization. The compound may interact with molecular targets such as enzymes and proteins that contain thiol groups, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Disulfide, 2,3-dimethylphenyl 2,4-dimethylphenyl can be compared with other similar compounds, such as:
- Bis(2,5-dimethylphenyl) disulfide
- Bis(2,4,6-trimethylphenyl) disulfide
- 1,2-bis(2,3-dimethylphenyl)ethane
- 1,2-bis(2,4-dimethylphenyl)ethane
These compounds share structural similarities but differ in the position and number of methyl groups on the aromatic rings
Eigenschaften
CAS-Nummer |
65087-14-1 |
|---|---|
Molekularformel |
C16H18S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-[(2,3-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-15(13(3)10-11)17-18-16-7-5-6-12(2)14(16)4/h5-10H,1-4H3 |
InChI-Schlüssel |
NLUOYJAEFWYGLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)SSC2=CC=CC(=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



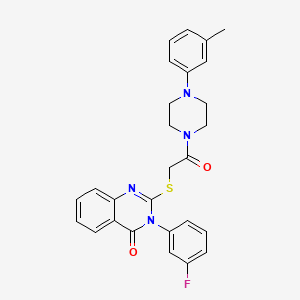
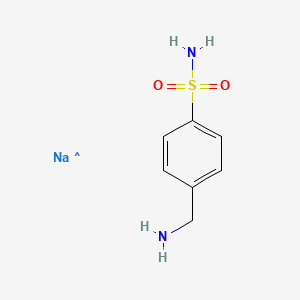
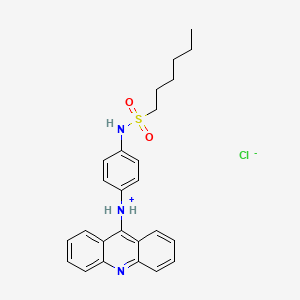
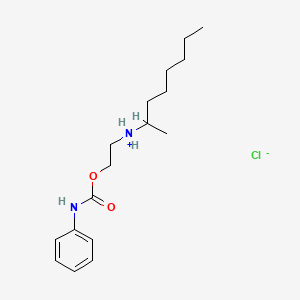

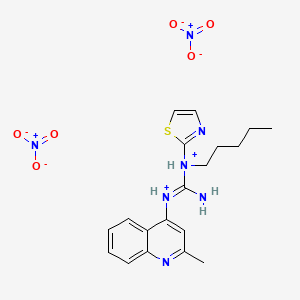
![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
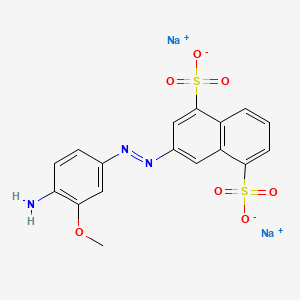
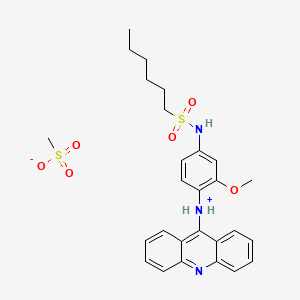

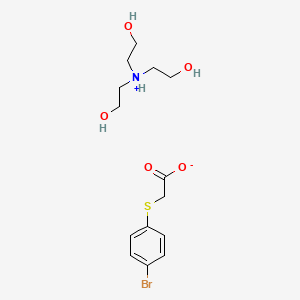
![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
